molecular formula C19H18N2O2 B5379071 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione

Katalognummer B5379071
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: KAFRCVXCWWINGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione, also known as GYKI-52466, is a selective non-competitive antagonist of the AMPA-type glutamate receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in fast synaptic transmission in the central nervous system. GYKI-52466 has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Wirkmechanismus

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione is a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate binding site. It blocks the ion channel of the receptor, preventing the influx of ions such as sodium and calcium, which are necessary for synaptic transmission. This results in a decrease in excitatory neurotransmission and a reduction in the excitotoxicity induced by excessive glutamate release.
Biochemical and physiological effects:
3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, decrease the activity of glutamate transporters, and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is highly selective for the AMPA receptor and does not affect other glutamate receptors such as NMDA and kainate receptors. It is also water-soluble and can be easily administered to animals or cells. However, 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has some limitations. It has a short half-life and needs to be administered frequently to maintain its effect. It also has limited bioavailability when administered orally and needs to be administered by injection or infusion.

Zukünftige Richtungen

There are several future directions for the research on 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione. One direction is to investigate the role of AMPA receptors in other neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more potent and selective AMPA receptor antagonists that can be used for therapeutic purposes. Additionally, the development of new drug delivery systems such as nanoparticles and liposomes may improve the bioavailability of 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione and other AMPA receptor antagonists. Finally, the use of 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione in combination with other drugs such as NMDA receptor antagonists and antiepileptic drugs may improve the efficacy of treatment for neurological disorders.

Synthesemethoden

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione can be synthesized by the reaction of 3,4-dihydroquinoline with 2,5-pyrrolidinedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a Michael addition reaction followed by cyclization to form the pyrrolidine ring. The final product is obtained by the reaction of the intermediate with phenylmagnesium bromide.

Wissenschaftliche Forschungsanwendungen

3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. 3-(3,4-dihydro-1(2H)-quinolinyl)-1-phenyl-2,5-pyrrolidinedione has also been used to study the mechanisms of synaptic plasticity, learning, and memory.

Eigenschaften

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-13-17(19(23)21(18)15-9-2-1-3-10-15)20-12-6-8-14-7-4-5-11-16(14)20/h1-5,7,9-11,17H,6,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFRCVXCWWINGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.